molecular formula C13H7F2N3O B6127468 Benzotriazol-1-yl-(2,4-difluorophenyl)methanone

Benzotriazol-1-yl-(2,4-difluorophenyl)methanone

Cat. No.: B6127468
M. Wt: 259.21 g/mol
InChI Key: GIBIOPBZUJVUGD-UHFFFAOYSA-N
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Description

Benzotriazol-1-yl-(2,4-difluorophenyl)methanone is an organic compound belonging to the class of linear 1,3-diarylpropanoids . It is characterized by the presence of a benzotriazole moiety attached to a difluorophenyl group through a methanone linkage.

Chemical Reactions Analysis

Benzotriazol-1-yl-(2,4-difluorophenyl)methanone undergoes various types of chemical reactions, including:

Common reagents used in these reactions include hydrazine hydrate, sodium nitrite, and various reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of Benzotriazol-1-yl-(2,4-difluorophenyl)methanone involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole moiety allows the compound to form π–π stacking interactions and hydrogen bonds, making it effective in binding to biological targets . These interactions enable the compound to exert its effects in various biological systems.

Comparison with Similar Compounds

Benzotriazol-1-yl-(2,4-difluorophenyl)methanone can be compared with other similar compounds, such as:

Properties

IUPAC Name

benzotriazol-1-yl-(2,4-difluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F2N3O/c14-8-5-6-9(10(15)7-8)13(19)18-12-4-2-1-3-11(12)16-17-18/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIBIOPBZUJVUGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2C(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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